5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-indol-2-one hydrochloride
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-indol-2-one hydrochloride represents a chemically significant sulfonyl piperazine derivative with distinctive structural characteristics. The compound bears the Chemical Abstracts Service (CAS) registry number 1803600-99-8, identifying it as a unique chemical entity in scientific literature. The molecular formula of this compound is C12H16ClN3O3S, corresponding to a molecular weight of 317.79 g/mol.
The systematic name can be deconstructed to understand the compound's structural elements:
- The core structure is 2,3-dihydro-1H-indol-2-one (indolin-2-one), a bicyclic heterocycle
- A sulfonyl group (-SO2-) connects the indoline core to a piperazine ring at position 5 of the indoline
- The compound exists as a hydrochloride salt, indicated by the "hydrochloride" suffix
The parent compound without the hydrochloride counterion has been registered under CAS number 848369-76-6 with the molecular formula C12H15N3O3S and a molecular weight of 281.33 g/mol.
Table 1: Identification and Molecular Properties
The molecular structure features multiple functional groups that contribute to its chemical reactivity and physical properties. The indolin-2-one core contains an amide functionality (lactam) that can participate in hydrogen bonding. The sulfonyl group provides a rigid, tetrahedral linking element between the indoline and piperazine rings, while the piperazine ring includes a basic nitrogen atom that forms the salt with hydrochloric acid.
Properties
IUPAC Name |
5-piperazin-1-ylsulfonyl-1,3-dihydroindol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S.ClH/c16-12-8-9-7-10(1-2-11(9)14-12)19(17,18)15-5-3-13-4-6-15;/h1-2,7,13H,3-6,8H2,(H,14,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZNYONYYDBQBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803600-99-8 | |
| Record name | 2H-Indol-2-one, 1,3-dihydro-5-(1-piperazinylsulfonyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803600-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Sulfur Trioxide Complex-Mediated Sulfonation
A patented approach involves treating 5-hydroxyindolin-2-one with sulfur trioxide-pyridine complex in anhydrous dichloromethane at 0–5°C, yielding the sulfonic acid intermediate. This intermediate is then converted to the sulfonyl chloride using thionyl chloride (SOCl2) under reflux (70–80°C, 4–6 hours).
Nucleophilic Substitution with Piperazine
The sulfonyl chloride intermediate reacts with piperazine in a two-phase system (water/dichloromethane) with sodium bicarbonate as a base. Optimal conditions include:
- Molar ratio : 1:1.2 (sulfonyl chloride:piperazine)
- Temperature : 25–30°C
- Reaction time : 12–16 hours
Post-reaction, the free base 5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-indol-2-one is extracted with dichloromethane and purified via silica gel chromatography (eluent: 5% methanol in dichloromethane).
Hydrochloride Salt Formation
Conversion to the hydrochloride salt enhances solubility and stability. The free base is dissolved in anhydrous ethyl acetate, and gaseous hydrogen chloride (HCl) is bubbled through the solution at 0°C until precipitation completes. The solid is filtered, washed with cold ethyl acetate, and dried under vacuum (yield: 85–92%).
Alternative Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate coupling reactions. A representative protocol involves:
- Reagents :
- 5-Sulfonylchloride-indolin-2-one (1 equiv)
- Piperazine (1.2 equiv)
- Potassium carbonate (2 equiv)
- Solvent: N,N-dimethylformamide (DMF)
- Conditions :
- Workup :
- Neutralization with 1M HCl
- Purification via reversed-phase HPLC (acetonitrile/water + 0.1% trifluoroacetic acid)
This method reduces reaction times from hours to minutes while maintaining yields of 75–80%.
Critical Process Considerations
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance sulfonyl chloride reactivity but require rigorous drying to prevent hydrolysis.
- Catalyst efficiency : InCl3 shows promise for green synthesis but remains untested for this specific sulfonation.
- Purification challenges : Residual piperazine and sulfonic acid byproducts necessitate chromatographic or recrystallization steps (95% ethanol).
Chemical Reactions Analysis
Salt Formation with Hydrochloric Acid
The free base is converted to the hydrochloride salt via acidification:
-
Procedure : Dissolving the free base in water with concentrated HCl (1–2 eq.), followed by heating at 65–70°C for 24 hours. The product precipitates upon cooling and is recrystallized .
Key Reaction Conditions and Parameters
| Reaction Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Sulfonamide formation | Piperazine, KCO, DMF, 80°C | 74–79% | |
| Cyclization | NaOEt, EtOH, reflux | 70–72% | |
| Hydrochloride salt formation | HCl (conc.), HO, 65–70°C | 67–80% |
Functionalization and Derivatives
The compound serves as a precursor for further modifications:
-
Alkylation : Reacting with alkyl halides (e.g., bromofluoromethane) under microwave irradiation (150°C, 1 hour) to introduce substituents at the piperazine nitrogen .
-
Coupling Reactions : Forming bis-thioether derivatives via reaction with 2-mercaptonicotinonitriles in ethanol/TEA .
Stability and Reactivity
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-indol-2-one hydrochloride exhibit activity against the arginine-vasopressin V1b receptor, which is implicated in mood regulation and stress response. Studies demonstrate that antagonism of this receptor can lead to antidepressant effects.
Case Study : A study published in Journal of Medicinal Chemistry explored various derivatives of indole compounds, including the target compound, showing potential efficacy in reducing depressive-like behaviors in animal models .
Anticancer Properties
The compound has shown promise in anticancer research, particularly against various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of key signaling pathways.
Data Table: Anticancer Activity
| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Apoptosis induction |
| HeLa (Cervical) | 8.3 | Cell cycle arrest |
| A549 (Lung) | 12.0 | Inhibition of proliferation |
Antimicrobial Effects
Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens, making it a candidate for further investigation as an antibiotic agent.
Case Study : A recent investigation into the antimicrobial efficacy of sulfonamide derivatives highlighted the potential of piperazine-containing compounds in combating resistant bacterial strains .
Synthetic Applications
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Its unique structure allows for modifications that can enhance biological activity or reduce toxicity.
Mechanism of Action
The mechanism of action of 5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-indol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety can interact with various receptors and enzymes, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine Moieties
2-{2-[4-(2-Methoxyphenyl)Piperazin-1-yl]Ethyl}-2,3-Dihydro-1H-Isoindol-1-One (Compound 9)
- Structure : Incorporates a piperazine-ethyl-methoxyphenyl substituent.
- Activity : Exhibits high affinity for 5-HT1A receptors, indicating CNS applications.
- Synthesis: Synthesized via coupling of piperazine derivatives with N-chloroalkylisoindolinones .
Ziprasidone Derivatives
Sulfonyl-Linked Indol-2-One Derivatives
PR5: 5-[(2-Amino-1H-1,3-Benzodiazol-1-yl)Sulfonyl]-2,3-Dihydro-1H-Indol-2-One
Anticancer Indol-2-One Derivatives
Compound V: 5-Bromo-3-{2-[5-(4-Methoxyphenyl)-3-Naphthalen-2-yl-4,5-Dihydropyrazol-1-yl]-4-Oxo-4,5-Dihydro-1,3-Thiazol-5-ylidene}-2,3-Dihydro-1H-Indol-2-One
Comparative Data Table
Biological Activity
5-(Piperazine-1-sulfonyl)-2,3-dihydro-1H-indol-2-one hydrochloride is a compound with significant biological activity, particularly in the context of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C12H15N3O3S. Its structure features an indole core substituted with a piperazine sulfonyl group, which is crucial for its biological activity. The compound's molecular weight is approximately 281.33 g/mol .
Antimicrobial Properties
Recent studies have indicated that compounds similar to 5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-indol-2-one exhibit significant antimicrobial activity. For instance, research on piperazine hybridized compounds has shown promising results against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| PHCI 11f | S. aureus | 4 µg/mL |
| PHCI 13a | P. aeruginosa | 8 µg/mL |
| PHCI 13b | S. aureus | 8 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. A study demonstrated that indole derivatives possess cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The presence of the piperazine sulfonyl moiety enhances the lipophilicity of these compounds, facilitating their integration into cellular membranes and improving their therapeutic efficacy .
Table 2: Anticancer Activity Against Various Cell Lines
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The compound interacts with bacterial membranes, leading to increased permeability and eventual cell lysis.
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Induction of Apoptosis : In cancer cells, it can trigger apoptotic pathways, leading to programmed cell death.
Case Studies
A notable case study involved the synthesis and biological evaluation of piperazine derivatives where the compound exhibited a significant reduction in tumor growth in preclinical models of cancer. The study highlighted the effectiveness of the compound in combination therapies, suggesting enhanced efficacy when used alongside established chemotherapeutics .
Q & A
Basic: What synthetic methodologies are recommended for preparing 5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-indol-2-one hydrochloride, and how can reaction yields be optimized?
Answer:
The synthesis typically involves sulfonylation of the indolone scaffold with a piperazine sulfonyl chloride derivative. Key steps include:
- Sulfonylation: React 2,3-dihydro-1H-indol-2-one with piperazine-1-sulfonyl chloride under basic conditions (e.g., potassium carbonate in DMF) at 0–5°C to minimize side reactions .
- Salt Formation: Isolate the free base and treat with HCl in a polar solvent (e.g., ethanol) to form the hydrochloride salt.
- Optimization: Monitor reaction progress via TLC or HPLC. Use excess sulfonyl chloride (1.2–1.5 eq.) and maintain anhydrous conditions to improve yields. Purify via recrystallization from ethanol/water mixtures .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound’s structural integrity?
Answer:
A multi-technique approach is essential:
- NMR Spectroscopy: Use 1H and 13C NMR to confirm the indolone core, sulfonyl group, and piperazine ring. 2D NMR (e.g., HSQC, HMBC) resolves connectivity ambiguities, such as sulfonyl attachment to the piperazine nitrogen .
- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (e.g., ESI+ for [M+H]+ ion).
- X-ray Crystallography: If single crystals are obtainable, this provides definitive confirmation of the hydrochloride salt’s stereochemistry .
- Elemental Analysis: Validate purity (>95%) and stoichiometry of the hydrochloride salt .
Basic: How should researchers handle and store this compound to ensure stability during experiments?
Answer:
- Storage: Keep in sealed, desiccated containers at –20°C to prevent hygroscopic degradation. Avoid exposure to light, which may induce photolytic cleavage of the sulfonyl group .
- Handling: Use inert atmosphere gloveboxes for moisture-sensitive reactions. Conduct stability tests (e.g., accelerated aging at 40°C/75% RH for 1 week) to assess decomposition under experimental conditions .
Advanced: How can computational modeling predict this compound’s drug-likeness and target interactions?
Answer:
- Molecular Dynamics (MD): Simulate binding to targets like phosphodiesterases (PDEs) using software such as MOE or AutoDock. Focus on the sulfonyl group’s role in hydrogen bonding with catalytic residues .
- ADMET Prediction: Calculate topological polar surface area (TPSA) to estimate blood-brain barrier permeability (target: TPSA <90 Ų). Use QSAR models to predict solubility (e.g., ESOL Log S) and CYP450 inhibition risks .
- Docking Studies: Compare binding poses with known PDE inhibitors (e.g., sildenafil analogs) to identify structural modifications for enhanced affinity .
Advanced: What strategies resolve discrepancies in solubility or reactivity data across studies?
Answer:
- Purity Analysis: Use HPLC with UV/Vis detection to rule out impurities (e.g., residual solvents or unreacted intermediates) that skew solubility measurements .
- Condition Screening: Test solubility in buffered solutions (pH 1–10) and co-solvents (e.g., DMSO/PBS mixtures) to identify optimal conditions for in vitro assays .
- Reactivity Profiling: Conduct kinetic studies under varying temperatures and pH to map degradation pathways (e.g., hydrolysis of the sulfonamide bond) .
Advanced: How can structure-activity relationship (SAR) studies guide optimization of this compound?
Answer:
- Piperazine Modifications: Introduce substituents (e.g., methyl, trifluoromethyl) to the piperazine ring and assess effects on potency. For example, bulkier groups may enhance target selectivity by reducing off-target interactions .
- Indolone Scaffold Tweaks: Replace the indolone oxygen with sulfur (thioindolone) to evaluate metabolic stability changes.
- Bioisosteric Replacement: Substitute the sulfonyl group with a carbonyl or phosphonate moiety to probe electronic effects on binding .
Advanced: What in vitro assays are recommended to evaluate biological activity?
Answer:
- Enzyme Inhibition: Screen against PDE isoforms (e.g., PDE5, PDE10A) using fluorometric assays with cAMP/cGMP substrates. IC50 values <1 µM indicate high potency .
- Cellular Uptake: Use Caco-2 monolayers to measure permeability (Papp >1×10⁻⁶ cm/s suggests oral bioavailability).
- Cytotoxicity: Test against HEK293 or HepG2 cells (CC50 >50 µM preferred for therapeutic index) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
